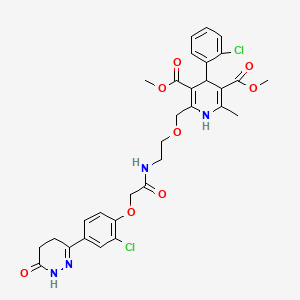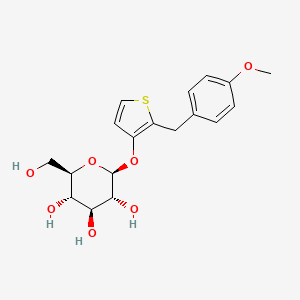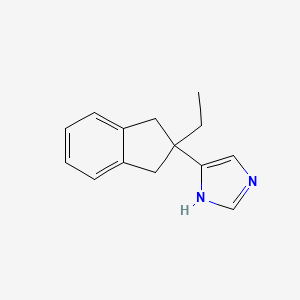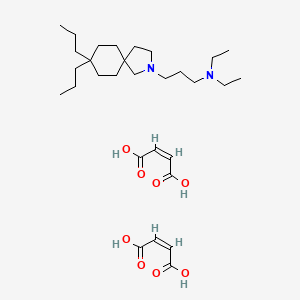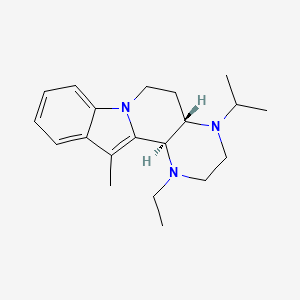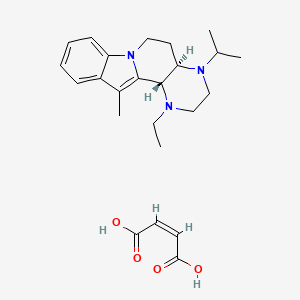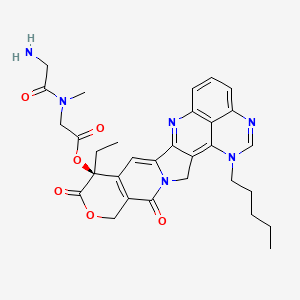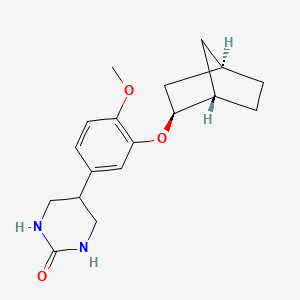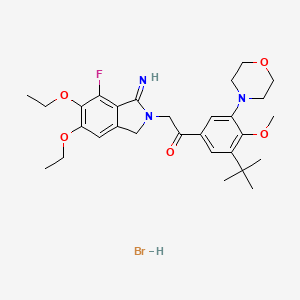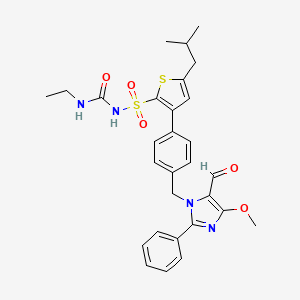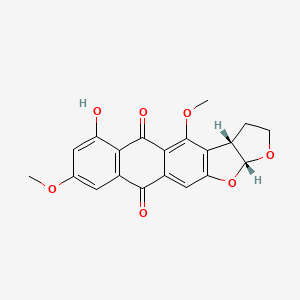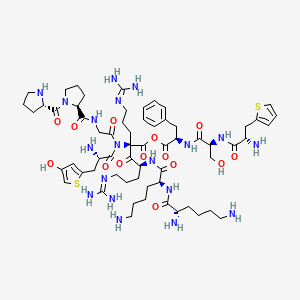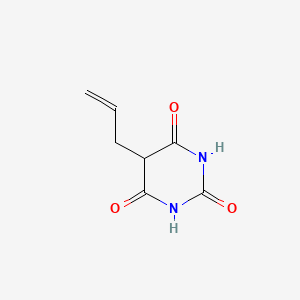
Barbituric acid, 5-allyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-allyl-, arbituric acid is discontinued (DEA controlled substance). It is an odourless powder and is soluble in water. It has a very high pharmacological activity and can be used to synthesize addition derivatives of it, to be used in novel drug discovery. It basically acts on the central nervous system (CNS) depressants, thereby possessing a wide range from mild sedation to total anaesthesia.
Aplicaciones Científicas De Investigación
Enantioselective and Photoreactive General Anesthetic
5-Allyl barbituric acid derivatives, like mephobarbital, show potential as potent, enantioselective general anesthetics. These compounds can potentiate GABA-induced currents and increase affinity for GABA(A) receptors, indicating their suitability for identifying barbiturate binding sites on Cys-loop receptors (Savechenkov et al., 2012).
Deprotection of Allyl Amines and Other Compounds
Solid-supported barbituric acid is used in palladium(0)-catalyzed deprotection of allyl amines, carbamates, carbonates, esters, and ethers. This process facilitates the isolation and purification of the deprotected compounds (Tsukamoto et al., 2003).
Molecular Symmetry and Drug Activity
The molecular symmetry, charge distribution, and lipophilicity of barbituric acid derivatives like 5-allyl barbituric acid influence their activity in biological systems. These properties affect the compound's ability to traverse cell membranes (Jain, 2011).
Pharmacologic Effects of Allyl-Substituted Oxopyrimidine Analogues
Allyl-substituted oxopyrimidine analogues of barbituric acid, like 5-allyl barbituric acid, exhibit hypnotic and anticonvulsant activities. These compounds interact with various barbiturates, prolonging induced sleep and demonstrating central depressant effects (Yamamoto, 2005).
Inhibitor of Nicotinic Acetylcholine Receptors
5-Allyl barbituric acid derivatives act as inhibitors of nicotinic acetylcholine receptors and modulators of GABAA receptors, indicating their potential in anesthesia and GABAAR studies (Hamouda et al., 2014).
Hydrogen-Bond Motifs and Crystal Structure
N-monosubstituted derivatives of barbituric acid, including 5-allyl variants, display distinct hydrogen-bond motifs. These compounds form either hydrogen-bonded dimers or chains, influencing their crystal structures (Gelbrich et al., 2010).
Catalytic Asymmetric Synthesis
Barbituric acid derivatives are involved in catalytic asymmetric synthesis, yielding compounds with significant biological potential. This process includes α-functionalization to obtain quaternary barbituric acids (del Pozo et al., 2017).
Propiedades
Número CAS |
2565-43-7 |
|---|---|
Nombre del producto |
Barbituric acid, 5-allyl- |
Fórmula molecular |
C7H8N2O3 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H8N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h2,4H,1,3H2,(H2,8,9,10,11,12) |
Clave InChI |
JLXDSDWQIIJSHV-UHFFFAOYSA-N |
SMILES |
C=CCC1C(=O)NC(=O)NC1=O |
SMILES canónico |
C=CCC1C(=O)NC(=O)NC1=O |
Apariencia |
Solid powder |
Otros números CAS |
2565-43-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Barbituric acid, 5-allyl-; 5-Allylbarbituric acid; 5-Allyl-2,4,6-pyrimidinetrione; Deallylallobarbitone. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




